An In-Depth Technical Guide to Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is a halogenated pyridine derivative featuring a carbamate functional group. This compound holds significant interest for the fields of medicinal chemistry and drug discovery due to the established biological activities of both the pyridine ring system and the carbamate moiety. Substituted pyridines are prevalent scaffolds in a wide array of pharmaceuticals, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the carbamate group is a key structural motif in numerous approved drugs and is often employed to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[2] This technical guide provides a comprehensive overview of the known properties, a detailed experimental protocol for the synthesis and characterization, and a discussion of the potential applications of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate in drug development.
Chemical Identity and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and properties of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate are summarized below.
| Property | Value | Source |
| CAS Number | 2007915-57-1 | [3] |
| Molecular Formula | C₁₃H₁₀ClFN₂O₂ | [3] |
| Molecular Weight | 280.68 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from related compounds |
Synthesis and Characterization
The synthesis of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is typically achieved through the reaction of 6-chloro-5-fluoropyridin-3-amine with benzyl chloroformate in the presence of a suitable base. This reaction is a standard procedure for the formation of a carbamate linkage.
Experimental Protocol: Synthesis of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
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6-chloro-5-fluoropyridin-3-amine
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Benzyl chloroformate
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Triethylamine (or another suitable non-nucleophilic base)
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Dichloromethane (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate (for chromatography)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-5-fluoropyridin-3-amine (1.0 eq) in anhydrous dichloromethane.
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Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
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Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
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Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
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Isolation and Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Flow of Synthesis
Caption: Synthetic workflow for Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate.
Potential Applications in Drug Discovery and Development
Substituted pyridine and carbamate moieties are integral to the design of numerous therapeutic agents. The unique combination of a halogenated pyridine ring and a benzyl carbamate group in the title compound suggests several potential avenues for its application in drug discovery.
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Anticancer Agents: Many pyridine-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The presence of chloro and fluoro substituents can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved anticancer efficacy.
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Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate could allow for specific interactions within the ATP-binding pocket of various kinases, making it a valuable starting point for the development of targeted cancer therapies.
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Antimicrobial Agents: Halogenated pyridines have also been investigated for their antimicrobial properties.[2] This compound could serve as a lead for the development of novel antibacterial or antifungal agents.
Illustrative Signaling Pathway Involvement
While the specific biological target of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is yet to be determined, its structural features suggest potential interaction with signaling pathways commonly implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate and its synthetic precursors.
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Benzyl Chloroformate: This reagent is corrosive, a lachrymator, and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6][7][8]
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Substituted Pyridines: Many halogenated pyridines are irritants and can be harmful if inhaled or absorbed through the skin. Appropriate PPE should be worn at all times.
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General Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is a compound with significant potential for application in drug discovery and medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques. Further investigation into its physical properties, biological activity, and safety profile is warranted to fully elucidate its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists interested in exploring the utility of this and related compounds.
References
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Chemos GmbH & Co. KG. Safety Data Sheet: Benzyl chloroformate. [Link]
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LabAlley. Benzyl Chloroformate - Material Safety Data Sheet (MSDS). [Link]
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Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, N. N. E., & Barakat, A. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 31(4), 1149. [Link]
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